molecular formula C21H32O3 B2413184 16-Methoxycleroda-3,13Z-dien-15,16-olide CAS No. 139682-12-5

16-Methoxycleroda-3,13Z-dien-15,16-olide

Cat. No.: B2413184
CAS No.: 139682-12-5
M. Wt: 332.484
InChI Key: AOLDOTFMZGDKTF-ONKRVSLGSA-N
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Description

16-Methoxycleroda-3,13Z-dien-15,16-olide is a complex organic compound with a unique structure It features a furanone ring substituted with a methoxy group and a bulky, tetramethylated hexahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Methoxycleroda-3,13Z-dien-15,16-olide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the furanone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the tetramethylated hexahydronaphthalene moiety: This step may involve Friedel-Crafts alkylation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

16-Methoxycleroda-3,13Z-dien-15,16-olide can undergo various types of chemical reactions, including:

    Oxidation: The furanone ring and methoxy group can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

16-Methoxycleroda-3,13Z-dien-15,16-olide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, influencing various biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 16-Methoxycleroda-3,13Z-dien-15,16-olide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-[2-[(1S,2R,4Ar,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one: Lacks the methoxy group.

    (2S)-3-[2-[(1S,2R,4Ar,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-methoxy-2H-pyran-5-one: Contains a pyran ring instead of a furanone ring.

Uniqueness

The presence of the methoxy group and the specific arrangement of the tetramethylated hexahydronaphthalenyl moiety confer unique chemical and biological properties to 16-Methoxycleroda-3,13Z-dien-15,16-olide. These features may enhance its stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

(2S)-3-[2-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-methoxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-14-7-6-8-17-20(14,3)11-9-15(2)21(17,4)12-10-16-13-18(22)24-19(16)23-5/h7,13,15,17,19H,6,8-12H2,1-5H3/t15-,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLDOTFMZGDKTF-ONKRVSLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3OC)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)O[C@@H]3OC)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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